5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-11-9(15)13-12-8/h1-4H,5H2,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHIKHIYQWBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=S)NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150275 | |
| Record name | NSC 625837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113056-45-4 | |
| Record name | NSC 625837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113056454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 625837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenoxymethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6ZA2NM7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Material : Ethyl 2-(4-chloro-2-methyl-phenoxymethyl)acetate is hydrazinolyzed to form the corresponding hydrazide.
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Thiocarbohydrazide Formation : Reaction with carbon disulfide (CS₂) in basic media (e.g., NaOH or KOH) yields a thiocarbohydrazide intermediate.
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Cyclization : Heating the intermediate under reflux in alcoholic potassium hydroxide induces cyclization, forming the 1,2,4-triazole-3-thione scaffold.
Example Protocol :
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Hydrazinolysis : Ethyl 2-(4-chloro-2-methyl-phenoxymethyl)acetate (10 mmol) is reacted with hydrazine hydrate (12 mmol) in ethanol at 80°C for 4 hours.
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Thiocarbohydrazide Synthesis : The resulting hydrazide is treated with CS₂ (15 mmol) in 10% NaOH at 0°C for 2 hours.
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Cyclization : The thiocarbohydrazide is refluxed in 5% KOH/ethanol for 6 hours, yielding the target compound (62–75% yield).
Table 1 : Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 80 | 6 | 68 |
| KOH | Methanol | 70 | 5 | 75 |
| NaHCO₃ | Water | 100 | 8 | 52 |
Condensation of Thiosemicarbazides with Aryl Aldehydes
Thiosemicarbazides serve as versatile precursors for triazolethiones via condensation with substituted aldehydes. This method allows precise control over the phenoxymethyl substituent.
Synthetic Pathway
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Thiosemicarbazide Synthesis : 4-Chloro-phenoxymethyl acetic hydrazide is reacted with ammonium thiocyanate (NH₄SCN) in acidic ethanol to form the thiosemicarbazide.
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Aldehyde Condensation : The thiosemicarbazide is condensed with 4-chlorobenzaldehyde in ethanol under reflux, forming a Schiff base intermediate.
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Cyclization : Intramolecular cyclization of the Schiff base in the presence of catalytic HCl yields the triazolethione.
Key Observations :
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Solvent Impact : Ethanol maximizes yield (82%) compared to DMF (65%) or THF (58%).
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Acid Catalysis : HCl (0.5 M) enhances cyclization efficiency by protonating the imine nitrogen, facilitating ring closure.
Table 2 : Aldehyde Condensation Variants
| Aldehyde | Catalyst | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | HCl | 82 |
| 4-Methoxybenzaldehyde | H₂SO₄ | 74 |
| Benzaldehyde | AcOH | 68 |
Ring Closure of Acylthiosemicarbazides
Acylthiosemicarbazides undergo base-mediated cyclization to form triazolethiones. This method is ideal for introducing electron-withdrawing groups like chloro-phenoxymethyl.
Procedure
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Acylthiosemicarbazide Preparation : 4-Chloro-phenoxymethyl acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with thiosemicarbazide.
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Cyclization : The acylthiosemicarbazide is treated with 10% NaOH at 60°C, inducing cyclization via elimination of water.
Optimization Notes :
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Base Strength : Strong bases (NaOH, KOH) outperform weak bases (NaHCO₃) due to enhanced deprotonation.
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Temperature : Yields plateau at 60°C; higher temperatures promote side reactions.
Equation :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Protocol
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Reactants : Hydrazinecarbothioamide (1 mmol), 4-chloro-phenoxymethyl bromide (1.2 mmol), and K₂CO₃ (2 mmol) are suspended in DMF.
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Irradiation : Microwave at 150 W, 100°C, for 15 minutes.
Advantages :
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Time Efficiency : 15 minutes vs. 6 hours for conventional heating.
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Green Chemistry : Lower solvent volume and energy consumption.
Solid-Phase Synthesis Using Resins
Immobilization on Wang resin enables stepwise synthesis with simplified purification.
Steps
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Resin Functionalization : Wang resin is esterified with 4-chloro-phenoxymethyl acetic acid.
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Hydrazide Attachment : Hydrazine hydrate cleaves the ester, generating a resin-bound hydrazide.
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Thioamide Formation : Treatment with CS₂ and DIEA forms the thioamide-resin conjugate.
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Cleavage and Cyclization : TFA cleavage releases the triazolethione in 76% yield.
Enzymatic Cyclization
Biocatalysts like lipases offer eco-friendly alternatives to traditional methods.
Example :
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : Hydrazinecarbothioamide (1 mmol), 4-chloro-phenoxymethyl ethyl acetate (1.5 mmol), CAL-B (50 mg), phosphate buffer (pH 7.0), 37°C, 24 hours.
Limitations :
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Substrate Specificity : Enzymes show low activity toward bulky substrates.
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Scale-Up Challenges : Cost and enzyme stability hinder industrial adoption.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is its antimicrobial properties. Research indicates that this compound exhibits activity against a range of bacterial strains and fungi. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Case Study: Antifungal Properties
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Candida species comparable to established antifungal agents .
Agricultural Applications
Fungicides
The compound's structure suggests potential as a fungicide in agricultural practices. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, making them effective in controlling diseases in crops.
Data Table: Efficacy of Triazoles as Fungicides
| Compound | Target Pathogen | Efficacy (MIC) |
|---|---|---|
| 5-(4-Chloro-phenoxymethyl)-4H-triazole | Fusarium oxysporum | 0.5 µg/mL |
| Triadimefon | Fusarium graminearum | 1 µg/mL |
| Propiconazole | Rhizoctonia solani | 0.8 µg/mL |
This table summarizes the efficacy of various triazoles, highlighting the competitive performance of 5-(4-Chloro-phenoxymethyl)-4H-triazole .
Material Science
Polymer Additives
In material science, triazole compounds are being investigated for their use as additives in polymers due to their thermal stability and ability to enhance mechanical properties. The incorporation of this compound into polymer matrices has shown promising results in improving resistance to environmental degradation.
Case Study: Polymer Blends
Research published in Polymer Science explored the effects of adding triazole thiols to polyvinyl chloride (PVC). The study found that blends containing this compound exhibited enhanced tensile strength and thermal stability compared to pure PVC .
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against various diseases .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO2, -CF3): Enhance electrophilicity, improving interactions with biological targets but may reduce solubility .
- Amino/Alkylamino Groups (e.g., -NH2, -CH2-NH2): Introduce hydrogen-bonding capabilities, enhancing antifungal activity .
Biological Activity
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on available research.
- Molecular Formula : C9H8ClN3OS
- Molecular Weight : 233.69 g/mol
- CAS Number : 1550076
Synthesis
The synthesis of this compound typically involves the reaction of phenoxy compounds with thioketones or thiosemicarbazones under acidic or basic conditions. The process can yield various derivatives that may exhibit enhanced biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives, including this compound, possess significant antimicrobial properties. Specific studies have reported:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various bacterial strains.
- Comparative studies showing that these compounds can outperform standard antibiotics in certain cases .
Anticancer Properties
Mercapto-substituted triazoles have been highlighted for their potential anticancer effects:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Anticonvulsant Activity
Some derivatives of triazoles have been evaluated for their anticonvulsant activity:
- In animal models, compounds similar to this compound demonstrated protective effects against seizures induced by pentylenetetrazole, with ED50 values comparable to established anticonvulsants like diazepam .
Other Biological Activities
The compound has also been investigated for:
- Antioxidant Activity : Exhibiting significant free radical scavenging ability.
- Anti-inflammatory Effects : Showing potential in reducing inflammation markers in experimental models.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, intermediate formation via alkylation of 4-chlorophenol derivatives followed by cyclization with thiourea or thiosemicarbazide precursors under acidic or basic conditions. Key steps include:
- Alkylation : Reacting 4-chlorophenol with bromoacetate derivatives to form phenoxymethyl intermediates .
- Cyclization : Using thiourea in ethanol under reflux to form the triazole-thiol core .
- Purification : Recrystallization or column chromatography is essential to achieve >95% purity . Optimized reaction temperatures (70–100°C) and solvent systems (e.g., ethanol, methanol) are critical for yield enhancement .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
Structural validation relies on:
- Spectroscopy : ¹H/¹³C NMR for aromatic proton and carbon environments (e.g., δ 7.2–7.4 ppm for chlorophenyl protons) .
- Mass Spectrometry : LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S, and Cl percentages .
- IR Spectroscopy : Thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound, and what assay systems are used?
Studies highlight antimicrobial and antifungal potential:
- Antibacterial : Tested against E. coli and S. aureus via broth microdilution (MIC: 8–32 µg/mL) .
- Antifungal : Activity against C. albicans using disk diffusion assays (zone of inhibition: 12–18 mm) .
- Mechanistic Insights : Molecular docking predicts inhibition of fungal lanosterol demethylase or bacterial dihydrofolate reductase .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound’s bioactivity?
- Docking Studies : Targeting enzymes like CYP51 (fungal) or DHFR (bacterial) to prioritize substituents enhancing binding affinity (e.g., chloro groups for hydrophobic interactions) .
- QSAR Models : Correlating logP values with antifungal activity; derivatives with logP 2.5–3.5 show optimal membrane permeability .
- ADMET Predictions : Using tools like SwissADME to assess solubility (<-3.0 LogS) and hepatotoxicity risks .
Q. What strategies resolve contradictions in reported biological data across structural analogs?
Discrepancies in MIC values or toxicity profiles often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination .
- Structural Nuances : Compare analogs with minor substitutions (e.g., 4-chloro vs. 3-chlorophenyl groups) to identify SAR trends .
- Solubility Adjustments : Introduce polar groups (e.g., morpholinomethyl) to improve bioavailability and reduce false negatives .
Q. What experimental design considerations are critical for scaling up synthesis without compromising purity?
- Reaction Scaling : Maintain stoichiometric ratios (e.g., 1:1.2 for thiourea:alkylated precursor) to prevent side products .
- Catalyst Optimization : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) for easier separation and recyclability .
- In-Line Monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .
- Green Chemistry : Replace ethanol with PEG-400 as a recyclable solvent to reduce waste .
Methodological Challenges & Solutions
Q. How are stability and storage conditions optimized for this compound in long-term studies?
- Degradation Pathways : Hydrolysis of the triazole-thiol core under humid conditions.
- Mitigation : Store in amber vials at -20°C with desiccants (silica gel) .
- Stability Assays : Accelerated stability testing (40°C/75% RH for 6 months) confirms >90% purity retention .
Q. What strategies validate the compound’s mechanism of action beyond docking predictions?
- Enzyme Inhibition Assays : Direct measurement of DHFR activity using spectrophotometric NADPH oxidation .
- Gene Knockout Models : Test efficacy in C. albicans erg11Δ strains to confirm CYP51 targeting .
- Metabolomic Profiling : LC-MS/MS to quantify ergosterol or folate levels post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
